![molecular formula C20H30O2 B1261019 8,19-Dihydroxyserrulat-14-ene](/img/structure/B1261019.png)
8,19-Dihydroxyserrulat-14-ene
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Description
8,19-Dihydroxyserrulat-14-ene, also known as this compound, is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Antibacterial Activity
8,19-Dihydroxyserrulat-14-ene exhibits notable antibacterial properties against a range of Gram-positive and some Gram-negative bacteria. Research has shown that it effectively inhibits strains such as Streptococcus pyogenes and Mycobacterium fortuitum with minimum inhibitory concentrations (MICs) ranging from 64 to 128 μg/mL . The compound demonstrated stronger activity compared to other serrulatane derivatives, making it a candidate for further development as an antibacterial agent.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown potent antifungal activity against pathogens like Cryptococcus gattii and Cryptococcus neoformans. The compound's efficacy against these fungi highlights its potential role in treating fungal infections, particularly in immunocompromised patients .
Cytotoxicity and Safety Profile
While this compound displays significant antimicrobial activity, studies have also indicated cytotoxic effects on mammalian cells. Research using Vero cell lines revealed that the compound's cytotoxicity occurs at concentrations similar to its minimum bactericidal concentrations (MBC), suggesting a need for careful consideration of dosage in therapeutic applications .
Anti-inflammatory Potential
Recent studies have explored the anti-inflammatory properties of serrulatane compounds, including this compound. It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC50 values for COX inhibition were found to be relatively low compared to standard anti-inflammatory drugs like ibuprofen, indicating its potential as an alternative therapeutic agent for inflammatory conditions .
Medicinal Applications
Given its diverse biological activities, this compound is being investigated for various medicinal applications:
- Antibacterial Therapies : Its effectiveness against multidrug-resistant bacterial strains positions it as a promising candidate for new antibiotic formulations.
- Fungal Infections : The antifungal properties make it suitable for developing treatments against opportunistic fungal infections.
- Anti-inflammatory Treatments : Its ability to inhibit COX enzymes suggests potential use in managing chronic inflammatory diseases.
Case Studies
Several studies have documented the applications and effects of this compound:
- Study on Antibacterial Spectrum : A comprehensive analysis of the antibacterial spectrum revealed that this compound is effective against multiple Gram-positive bacteria but shows limited activity against Gram-negative strains .
- Research on Antifungal Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of Cryptococcus species, suggesting its potential for clinical use in treating cryptococcal infections .
- Phytochemical Investigations : Various phytochemical studies have isolated and characterized serrulatanes from Eremophila species, confirming the presence of bioactive compounds with therapeutic potential .
Properties
Molecular Formula |
C20H30O2 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(5S,8R)-3-(hydroxymethyl)-8-methyl-5-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C20H30O2/c1-13(2)6-5-7-14(3)17-9-8-15(4)20-18(17)10-16(12-21)11-19(20)22/h6,10-11,14-15,17,21-22H,5,7-9,12H2,1-4H3/t14-,15+,17-/m0/s1 |
InChI Key |
IYEASKNQCFYZNW-UXLLHSPISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C1C(=CC(=C2)CO)O)[C@@H](C)CCC=C(C)C |
Canonical SMILES |
CC1CCC(C2=C1C(=CC(=C2)CO)O)C(C)CCC=C(C)C |
Synonyms |
8,19-dihydroxyserrulat-14-ene |
Origin of Product |
United States |
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